Behenyl Behenate
Description
Nomenclature and Chemical Classification within Structured Lipids
Behenyl behenate (B1239552) is systematically known by its IUPAC name, docosyl docosanoate . atamanchemicals.comnih.gov It is the ester formed from the condensation of a 22-carbon fatty alcohol (behenyl alcohol or 1-docosanol) and a 22-carbon saturated fatty acid (behenic acid or docosanoic acid). cosmileeurope.eupaulaschoice.co.uk
Chemically, behenyl behenate is classified as a wax ester, which is a type of lipid. More specifically, it falls under the category of fatty esters and wax monoesters. nih.gov Within the broader context of lipid chemistry, it is considered a structured lipid . Structured lipids are fats and oils that have been modified from their natural state to alter their fatty acid composition or their distribution on the glycerol backbone, although this compound itself is a simpler ester structure. nih.gov Its long, saturated C44 hydrocarbon chain gives it its characteristic waxy properties. nih.govchemicalbook.com
Below is a table detailing the chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | docosyl docosanoate atamanchemicals.comnih.gov |
| Synonyms | Behenic acid behenyl ester, Docosanoic acid, docosyl ester, Docosyl behenate chemicalbook.comlarodan.comchemicalbook.com |
| CAS Number | 17671-27-1 atamanchemicals.comnih.govchemicalbook.comlarodan.com |
| Molecular Formula | C44H88O2 nih.govchemicalbook.comuni.lu |
| Molecular Weight | 649.17 g/mol chemicalbook.comlarodan.com |
| InChIKey | NJIMZDGGLTUCPX-UHFFFAOYSA-N nih.govlarodan.com |
Historical Context of Long-Chain Wax Ester Research
Research into long-chain wax esters has historically been driven by their industrial utility, particularly as high-performance lubricants. For a significant period, sperm whale oil, which is rich in wax esters, was a primary source for these applications due to its excellent lubricity and load-bearing capabilities. google.com However, the placement of sperm whales on the endangered species list in the 1970s and the subsequent ban on their products necessitated the search for sustainable alternatives. google.com
This led to increased interest in plant-based sources of wax esters, with jojoba oil becoming a prominent substitute. nih.gov Jojoba oil is chemically very similar to sperm whale oil, being composed primarily of long-chain monounsaturated wax esters. nih.gov The high demand and limited supply of natural sources like jojoba spurred research into the chemical and enzymatic synthesis of specific wax esters. nih.govdtu.dk The development of methods to produce compounds like this compound from readily available plant-derived feedstocks represents a significant advancement in this field, offering a consistent and sustainable supply of high-purity wax esters for various industrial applications. makingcosmetics.comgoogle.com
Current State of Research and Emerging Areas
Current research on this compound is vibrant and focused on leveraging its unique physical properties for advanced applications. A significant area of study is its use as an oil-gelling agent and a hardness modifier in complex wax systems. For instance, research has demonstrated that adding this compound to candelilla wax can significantly increase the hardness of the resulting oil gel, making it superior to paraffin (B1166041) wax for solidifying cosmetic oils. nih.gov This effect is attributed to the alteration of the wax's crystalline structure from spherical clusters to a more homogeneous and robust card-house structure composed of plate crystals. nih.gov
Emerging areas of research include the development of this compound-based organogels for various applications and its potential use as a non-hazardous, biodegradable industrial wood coating. atamanchemicals.comchemicalbook.comnih.gov Furthermore, its thermal properties, including a sharp melting point and narrow thermal phase change, make it a candidate for phase change materials (PCMs) in thermal energy storage applications, although this area is less explored. atamanchemicals.commakingcosmetics.com The synthesis of this compound and other long-chain wax esters in microbial systems like Saccharomyces cerevisiae is also an active research frontier, aiming to create sustainable and cost-effective production platforms. dtu.dk
A summary of key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Physical State | White to yellowish, hard, waxy solid/granules makingcosmetics.comformulationbio.com |
| Melting Point | 70 - 75 °C (158 - 167 °F) makingcosmetics.comchemicalbook.comformulationbio.com |
| Boiling Point (Predicted) | 627.1 ± 23.0 °C chemicalbook.com |
| Density (Predicted) | 0.856 ± 0.06 g/cm³ chemicalbook.com |
| Solubility | Insoluble in water makingcosmetics.comformulationbio.com |
| Saponification Value | 79 - 89 mg KOH/g makingcosmetics.com |
Significance of this compound in Interdisciplinary Research
The distinct properties of this compound position it as a compound of interest across multiple scientific disciplines. Its long, saturated alkyl chains, waxy texture, and thermal characteristics are fundamental to its utility, allowing for its application in fields ranging from materials science to pharmaceuticals. This interdisciplinary relevance stems from its ability to act as a functional excipient and a material modifier.
In Materials Science , this compound is valued as a rheology modifier and structuring agent. It is used to control the viscosity and thermal stability of various formulations. atamanchemicals.comalfa-chemistry.com Its film-forming properties are beneficial in creating protective coatings and barriers. atamanchemicals.com Research into its combination with other waxes, like candelilla wax, highlights its role in creating novel composite materials with enhanced mechanical properties, such as increased hardness. nih.gov It is also used in the coatings and ink industry as a plasticizer and thickener and has applications as a lubricant for industrial and mechanical purposes. haihangchem.com
In Pharmaceutical Sciences , this compound serves as a functional excipient in drug formulation. It is utilized as a lubricant for tablets and capsules, facilitating the manufacturing process. alfa-chemistry.comhaihangchem.com Its lipidic nature makes it a candidate for use in controlled-release drug delivery systems, potentially as a matrix-forming agent. wikipedia.org Furthermore, its role as a stabilizer in pharmaceutical preparations is recognized. haihangchem.com this compound and related compounds like glyceryl behenate are also key components in the preparation of lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are advanced drug delivery vehicles. wikipedia.org
Structure
2D Structure
Properties
IUPAC Name |
docosyl docosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIMZDGGLTUCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H88O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066242 | |
| Record name | Behenyl behenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Solid; [Sigma-Aldrich MSDS] | |
| Record name | Docosanoic acid, docosyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Behenyl behenate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12116 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
17671-27-1 | |
| Record name | Behenyl behenate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17671-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Behenyl behenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017671271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docosanoic acid, docosyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Behenyl behenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosyl docosanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEHENYL BEHENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8NU647RJ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Advanced Reaction Engineering of Behenyl Behenate
Esterification Reaction Mechanisms
The formation of behenyl behenate (B1239552) involves the creation of an ester bond between behenic acid and behenyl alcohol, a reaction that can be catalyzed by either acids/bases or enzymes.
Conventional Acid/Base Catalyzed Esterification of Behenic Acid and Behenyl Alcohol
The traditional method for synthesizing behenyl behenate is through Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. researchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a by-product, is typically removed. researchgate.net
Kinetic studies are crucial for understanding the rate of reaction and optimizing process parameters such as temperature, catalyst concentration, and reactant molar ratio. While specific kinetic data for the synthesis of this compound is limited, studies on the esterification of behenic acid with other long-chain fatty alcohols provide valuable insights.
For instance, the esterification of behenic acid with various fatty alcohols (decanol, lauryl alcohol, myristyl alcohol, and cetyl alcohol) using tetra n-butyl titanate (TBT) as a catalyst has been shown to follow first-order kinetics with respect to both the fatty alcohol and behenic acid concentrations. researchgate.net The reaction rate is significantly influenced by temperature and catalyst loading. researchgate.net
Table 1: Activation Energies for the Esterification of Behenic Acid with Various Fatty Alcohols
| Alcohol | Catalyst | Activation Energy (kJ mol⁻¹) |
|---|---|---|
| Decanol | TBT | 68.1 |
| Lauryl alcohol | TBT | 69.2 |
| Myristyl alcohol | TBT | 64.5 |
| Cetyl alcohol | TBT | 67.3 |
| Decanol | Uncatalyzed | 86.2 |
| Lauryl alcohol | Uncatalyzed | 79.6 |
| Myristyl alcohol | Uncatalyzed | 78.6 |
| Cetyl alcohol | Uncatalyzed | 87.1 |
Data sourced from a study on the esterification of behenic acid, which provides a proxy for the this compound system. researchgate.net
Optimization of the reaction rate involves manipulating these parameters. Increasing the reaction temperature generally accelerates the reaction, as indicated by the Arrhenius equation. Similarly, increasing the catalyst concentration can enhance the reaction rate. The molar ratio of behenic acid to behenyl alcohol also plays a role; using an excess of one reactant can shift the equilibrium towards the product side, thereby increasing the yield of this compound.
The esterification of a carboxylic acid and an alcohol is a reversible reaction, and its equilibrium position is governed by thermodynamic principles. The change in Gibbs free energy (ΔG) for the reaction determines its spontaneity. Generally, the esterification of fatty acids is a slightly endothermic or nearly thermoneutral reaction. scielo.brnih.gov
In acid-catalyzed esterification of long-chain fatty acids and alcohols, the primary by-product is water. However, under certain conditions, other side reactions can occur. One potential by-product is the formation of di-behenyl ether from the dehydration of two molecules of behenyl alcohol, particularly at high temperatures and in the presence of a strong acid catalyst. nih.gov
Mitigation strategies to minimize by-product formation include:
Controlling Reaction Temperature: Operating at the optimal temperature to favor esterification over competing side reactions.
Choice of Catalyst: Using a milder and more selective catalyst can reduce the likelihood of side reactions.
Stoichiometry Control: Careful control of the molar ratio of reactants can help to maximize the desired ester formation.
Efficient Water Removal: Continuous removal of water as it is formed not only drives the equilibrium towards the product but also minimizes the potential for hydrolysis of the ester back to the reactants.
Enzymatic Synthesis of this compound
An alternative and "greener" approach to the synthesis of this compound is through enzymatic catalysis, which offers milder reaction conditions and higher specificity, often leading to purer products with fewer by-products. core.ac.uk Lipases are the most commonly used enzymes for this purpose. core.ac.uk
Lipases (triacylglycerol acylhydrolases) catalyze the esterification reaction through a mechanism that typically follows a Ping-Pong Bi-Bi kinetic model. The reaction involves the formation of an acyl-enzyme intermediate.
The general steps are as follows:
The lipase (B570770) reacts with the behenic acid to form an acyl-enzyme complex, releasing a molecule of water.
The behenyl alcohol then attacks the acyl-enzyme complex.
This leads to the formation of the this compound ester and the regeneration of the free enzyme.
The equilibrium of this reaction also favors ester formation at neutral pH. core.ac.uk Lipases from various sources, such as Candida, Rhizopus, and Rhizomucor species, have been shown to be effective in synthesizing long-chain wax esters. Jojoba lipases, in particular, have demonstrated wax ester-synthesizing activity, with a preference for long-chain and very-long-chain fatty alcohols.
The optimization of lipase-catalyzed synthesis involves several factors, including the choice of lipase, reaction temperature, water activity, and the molar ratio of substrates. Immobilization of the lipase can enhance its stability and allow for easier separation and reuse.
Lipase-Mediated Esterification Mechanisms
Specificity of Lipases (e.g., Candida antarctica lipase)
The enzymatic synthesis of this compound is highly dependent on the specificity of the lipase catalyst employed. Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of triglycerides, but under conditions of low water activity, they can effectively catalyze esterification and transesterification reactions. researchgate.net The specificity of a lipase is determined by the three-dimensional structure of its active site, which dictates which substrates (fatty acids and alcohols) can bind and react. nih.govmdpi.com
Candida antarctica lipase B (CALB), often used in its immobilized form as Novozym 435, is a particularly effective biocatalyst for the synthesis of long-chain wax esters like this compound. researchgate.netmdpi.com The high efficiency of CALB in this context is attributed to the unique topology of its substrate-binding site. researchgate.net The active site of CALB is characterized as having a wide acyl-binding cleft, which readily accommodates bulky or long-chain carboxylic acids, such as behenic acid (C22). researchgate.netresearchgate.net Conversely, it possesses a more constrained, narrow alcohol-binding cleft. researchgate.net This structural feature makes CALB highly selective for the acid component of the ester, making it an ideal catalyst for reactions involving long-chain fatty acids. researchgate.netresearchgate.net While it is highly active with various alcohols, its structure favors the binding and activation of the long-chain acyl donor (behenic acid) required for this compound formation.
Optimization of Enzymatic Reaction Parameters (Temperature, Catalyst Concentration)
Optimizing reaction parameters is crucial for maximizing the yield and efficiency of the enzymatic synthesis of this compound. The key parameters that significantly influence the reaction are temperature and catalyst concentration.
Temperature: Temperature has a dual effect on enzymatic reactions. Initially, an increase in temperature raises the kinetic energy of the substrate molecules, leading to more frequent collisions with the enzyme's active sites and thus a higher reaction rate. scirp.orgunife.it Higher temperatures also reduce the viscosity of the reaction medium, especially in solvent-free systems involving long-chain substrates like behenic acid and behenyl alcohol, which improves mass transfer. unife.itnih.gov However, beyond an optimal point, high temperatures can lead to the thermal denaturation of the lipase, causing a loss of catalytic activity. nih.gov For the synthesis of wax esters using immobilized CALB (Novozym 435), the optimal temperature is typically found in the range of 60-80°C. researchgate.net For instance, in the synthesis of palm esters using behenyl alcohol catalyzed by Novozyme 435, the highest conversion yields were achieved at 70°C. researchgate.net
Catalyst Concentration: The concentration of the lipase directly impacts the reaction rate. Increasing the amount of enzyme increases the number of available active sites for the substrates, which generally leads to a higher initial reaction rate and can reduce the time required to reach equilibrium. scirp.org Studies on similar ester syntheses show that conversion increases with enzyme loading up to a certain point. scirp.orgunife.it Beyond this optimal concentration, the increase in conversion may become less significant, and mass transfer limitations or substrate inhibition can become rate-limiting factors. Furthermore, from an economic perspective, using an excessive amount of the enzyme is not cost-effective. unife.it The optimal catalyst concentration must be determined to balance reaction speed with process costs.
Table 1: Typical Optimized Parameters for Enzymatic Wax Ester Synthesis
| Parameter | Optimized Range | Rationale |
|---|---|---|
| Temperature | 60 - 80 °C | Balances increased reaction kinetics and reduced viscosity against the risk of enzyme denaturation. researchgate.netunife.itnih.gov |
| Catalyst Conc. | 1 - 10% (w/w) | Provides sufficient active sites for an efficient reaction rate without incurring excessive cost or mass transfer limitations. scirp.orgunife.it |
Green Chemistry Principles in Biocatalytic Pathways
The biocatalytic synthesis of this compound aligns with several core principles of Green Chemistry, presenting a more sustainable alternative to conventional chemical methods. cosmeticsandtoiletries.comfrontiersin.org
Catalysis: Enzymatic synthesis utilizes lipases, which are highly efficient and specific catalysts. Unlike stoichiometric reagents, these biocatalysts are required in only small amounts and can often be recycled and reused over multiple batches, minimizing waste. researchgate.net
Use of Renewable Feedstocks: The precursors for this compound—behenic acid and behenyl alcohol—can be derived from renewable plant-based sources like rapeseed and canola oil. google.com This reduces reliance on finite petrochemical feedstocks.
Atom Economy: The synthesis of this compound via direct esterification is a condensation reaction that produces the desired ester and water as the only byproduct. This represents a high atom economy, as most of the atoms from the reactants are incorporated into the final product. acs.org
Safer Solvents and Auxiliaries: Many enzymatic esterification processes can be conducted in solvent-free systems, where one of the liquid substrates acts as the reaction medium. researchgate.netnih.gov This eliminates the need for potentially hazardous organic solvents, reducing environmental impact and simplifying product purification.
Energy Efficiency: Biocatalytic reactions are conducted under significantly milder conditions (lower temperatures and atmospheric pressure) compared to traditional chemical synthesis, which often requires high heat and pressure. This results in substantially lower energy consumption. researchgate.netnih.gov
Reduce Derivatives: The high specificity of enzymes often eliminates the need for protecting groups, even on complex molecules. acs.org This simplifies the synthetic process, requires fewer reagents, and generates less waste.
Comparison of Conventional vs. Enzymatic Synthesis Yields and Purity
When compared to conventional chemical synthesis, the enzymatic pathway for producing this compound and similar wax esters offers distinct advantages, particularly concerning purity and sustainability, though yields can be comparable.
Conventional synthesis typically involves using strong acid catalysts (like sulfuric acid) at high temperatures. researchgate.net While this method can achieve high conversion rates, the harsh conditions can lead to the formation of undesirable byproducts and color bodies, necessitating extensive and costly purification steps. Furthermore, the process is energy-intensive and generates corrosive waste streams. researchgate.netnih.gov
Table 2: Comparison of Conventional and Enzymatic Synthesis of Wax Esters
| Feature | Conventional (Chemical) Synthesis | Enzymatic Synthesis |
|---|---|---|
| Catalyst | Strong acids (e.g., H₂SO₄) | Lipases (e.g., Candida antarctica lipase B) researchgate.net |
| Temperature | High (e.g., >150°C) | Mild (e.g., 60-80°C) researchgate.net |
| Pressure | Often elevated or vacuum | Atmospheric nih.gov |
| Solvent | Often required | Often solvent-free researchgate.net |
| Yield | High, but can be variable | High (often >95%) researchgate.net |
| Purity | Lower, requires extensive purification | High, minimal byproducts scielo.br |
| Energy Use | High | Lower (e.g., 34% less than chemical) researchgate.net |
| Waste | Corrosive acid waste | Minimal, biodegradable catalyst researchgate.net |
Transesterification Reactions Involving this compound
Transesterification is a crucial reaction for modifying esters and involves the exchange of the alkoxy group of an ester with the alkoxy group of an alcohol. wikipedia.org This process can also occur between two different esters, leading to a redistribution of acyl and alkyl groups. This compound can participate in such reactions to create novel ester mixtures. google.com The reaction is typically catalyzed by acids, bases, or enzymes. wikipedia.org
Mechanisms of Ester Group Exchange
The mechanism of transesterification depends on the type of catalyst used.
Base-Catalyzed Mechanism: This pathway involves a nucleophilic attack on the carbonyl carbon of the ester (e.g., this compound) by an alkoxide ion. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the original alkoxy group to form the new ester. masterorganicchemistry.comyoutube.com This process is an equilibrium, and the reaction is often driven to completion by using a large excess of the reactant alcohol or by removing the alcohol byproduct.
Acid-Catalyzed Mechanism: In this mechanism, a proton from the acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic. A molecule of the reactant alcohol then attacks this activated carbon, leading to a tetrahedral intermediate. After a series of proton transfers, the original alcohol group is eliminated as a neutral molecule, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the new ester. wikipedia.orgmasterorganicchemistry.com
Enzyme-Catalyzed Mechanism: Lipases can also catalyze transesterification through a mechanism involving an acyl-enzyme intermediate. The reaction proceeds in the enzyme's active site, providing a milder and more selective alternative to chemical catalysts. wikipedia.org
Applications in Ester Mixture Derivatization
Transesterification involving this compound is a valuable technique for producing derivatized ester mixtures with tailored physical properties. A key application is in the cosmetics industry, where these mixtures can be engineered to mimic the properties of high-value natural emollients like jojoba oil. google.com
For example, this compound can be combined with other wax esters, such as oleyl oleate (B1233923) and stearyl stearate (B1226849), and subjected to a transesterification reaction. google.com This process randomly exchanges the fatty acid and fatty alcohol components among the esters, resulting in a complex mixture of new wax esters. By carefully controlling the initial ratio of the starting esters (e.g., 36% oleyl oleate, 34% stearyl stearate, and 30% this compound), it is possible to create a final product with physical properties—such as melting point, viscosity, and feel—that are substantially equivalent to those of natural jojoba esters. google.com This derivatization allows for the creation of sustainable and cost-effective alternatives for cosmetic formulations. google.com
Industrial-Scale Production Methodologies
The industrial synthesis of this compound (docosyl docosanoate) is achieved through the esterification of behenyl alcohol (1-docosanol) and behenic acid (docosanoic acid). google.comgoogle.com This reaction joins the fatty acid and the fatty alcohol, forming the wax ester. Modern industrial methodologies have shifted towards advanced reaction engineering principles to enhance efficiency, control, and product purity.
The adoption of continuous-flow chemistry represents a significant advancement over traditional batch processing for the synthesis of specialty esters like this compound. beilstein-journals.org In a continuous-flow system, reactants are continuously pumped through a series of reactor coils or microreactors where the chemical transformation occurs. mit.edu This methodology offers superior mixing and heat transfer compared to large batch reactors, which can suffer from concentration gradients and localized temperature differences ("hot spots"). beilstein-journals.org
For this compound synthesis, a continuous-flow setup would involve pumping precise streams of molten behenic acid, behenyl alcohol, and a catalyst through a heated reactor. The residence time—the duration the reactants spend in the reactor—is precisely controlled by the reactor volume and the flow rate, allowing for fine-tuning of the reaction to maximize conversion and minimize byproduct formation. mit.edu The high surface-area-to-volume ratio in flow reactors facilitates efficient thermal control, which is critical for managing the exothermic nature of esterification and preventing degradation of the reactants and product. beilstein-journals.org The entire system can be automated, allowing for interconnected reaction and purification steps in a single, seamless process. beilstein-journals.org
Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for this compound
| Parameter | Traditional Batch Reactor | Continuous-Flow Reactor |
| Heat Transfer | Limited by vessel surface area, potential for hot spots. | High surface-area-to-volume ratio enables rapid and uniform heat exchange. beilstein-journals.org |
| Mixing | Mechanical stirring, potential for inefficient mixing and dead zones. beilstein-journals.org | Efficient mixing through diffusion and static mixers. beilstein-journals.orgmit.edu |
| Reaction Control | Less precise; control over entire bulk volume. | Precise control over residence time, temperature, and stoichiometry. nih.gov |
| Scalability | Challenging; requires larger vessels and process redesign. | Scalable by "numbering-up" (running multiple reactors in parallel) or longer operation time. nih.gov |
| Safety | Large volumes of reactants and solvents increase potential hazards. | Smaller reaction volumes at any given time reduce risk. |
To maintain optimal production conditions and ensure high product quality, industrial-scale esterification processes incorporate advanced in-line monitoring and control systems. These Process Analytical Technology (PAT) tools provide real-time data on the reaction's progress without the need for manual sampling and off-line analysis.
For this compound synthesis, spectroscopic techniques such as Mid-Infrared (MIR) and Near-Infrared (NIR) spectroscopy are particularly effective. nih.govrsc.org An immersion probe connected to a spectrometer is placed directly into the reaction stream. nih.gov This probe continuously collects spectra of the reacting mixture. By developing multivariate calibration models, it is possible to correlate the spectral data to the real-time concentrations of the reactants (behenic acid and behenyl alcohol) and the product (this compound). rsc.orgnih.gov
This continuous feedback allows for precise process control. For instance, if the concentration of this compound plateaus before reaching the target level, the system can automatically adjust parameters such as temperature or the flow rate of reactants to drive the reaction to completion. This approach enables the quantitative determination of reaction endpoints, yields, and equilibrium constants, leading to improved consistency and efficiency. rsc.orgresearchgate.net
Table 2: In-line Monitoring Techniques for this compound Esterification
| Technique | Measured Parameter | Process Control Application |
| Mid-Infrared (MIR) Spectroscopy | Measures fundamental molecular vibrations. Tracks the disappearance of the carboxylic acid O-H band and the appearance of the ester C=O band. nih.gov | Provides accurate and precise estimation of ester concentration. nih.gov Allows for real-time tracking of reaction conversion. |
| Near-Infrared (NIR) Spectroscopy | Measures overtones and combination bands. Can simultaneously quantify concentrations of reactants, products, and water. rsc.orgresearchgate.net | Monitors multiple components to control stoichiometry and determine reaction endpoint. rsc.org |
| Mass Spectrometry (MS) | On-line direct liquid sampling mass spectrometry (DLSMS) can provide concentration profiles for all components in the reaction. nih.govresearchgate.net | Detects reactants, products, and potential impurities in real-time. nih.govresearchgate.net |
Following the esterification reaction, the crude this compound product must be purified to remove unreacted starting materials, catalyst residues, and any byproducts. Advanced purification techniques are employed to achieve the high purity required for its applications in cosmetics and other industries. atamanchemicals.com
Vacuum Distillation: This technique can be used to separate the high-boiling-point this compound from more volatile impurities, such as any remaining unreacted alcohols or lower molecular weight esters. By reducing the pressure, the boiling point of the compounds is lowered, allowing for distillation at temperatures that prevent thermal degradation of the product.
Recrystallization: Recrystallization is a highly effective method for purifying solid compounds. The crude this compound is dissolved in a suitable hot solvent. As the solution cools, the solubility of the this compound decreases, causing it to crystallize out of the solution in a pure form, while impurities remain dissolved in the solvent.
Vacuum Filtration: Following recrystallization, vacuum filtration is employed to efficiently separate the purified this compound crystals from the solvent. vacuumfiltrations.com A Büchner funnel is used with a filter paper, and a vacuum is applied to the receiving flask. This creates a pressure differential that rapidly pulls the solvent through the filter, leaving the solid crystals behind. This method is significantly faster than gravity filtration and aids in drying the crystals by efficiently removing residual solvent. vacuumfiltrations.com The collected crystals are then washed with a small amount of cold, pure solvent to remove any remaining impurities before final drying.
Table 3: Purification Steps for this compound
| Purification Step | Rationale | Key Parameters |
| Catalyst Neutralization/Removal | To stop the reaction and remove acidic or basic catalysts that could cause product degradation. | Washing with a neutralizing solution (e.g., dilute base), followed by water washes. |
| Vacuum Distillation | To remove lower-boiling point impurities and unreacted starting materials. | Temperature, pressure (vacuum level). |
| Recrystallization | To separate the product from impurities based on differences in solubility. | Choice of solvent, cooling rate, final temperature. |
| Vacuum Filtration | To rapidly and efficiently separate the purified solid crystals from the solvent after recrystallization. vacuumfiltrations.com | Vacuum pressure, filter medium porosity, wash solvent. |
| Drying | To remove any final traces of solvent from the purified this compound powder. | Temperature, pressure (vacuum oven). |
Advanced Analytical Characterization and Structural Elucidation
Spectroscopic Techniques for Behenyl Behenate (B1239552) Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR for Detailed Structural Elucidation
While one-dimensional (1D) 1H and 13C NMR spectra provide primary structural information, advanced two-dimensional (2D) NMR techniques are employed for unambiguous confirmation of the behenyl behenate structure. researchgate.net These experiments reveal correlations between different nuclei, confirming the precise connectivity of the behenic acid and behenyl alcohol moieties through the ester linkage.
COSY (Correlation Spectroscopy): Identifies proton-proton (1H-1H) couplings within the same spin system, confirming the connectivity of protons along the behenyl and behenate alkyl chains.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to, allowing for the definitive assignment of all 1H and 13C signals.
HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the ester linkage by observing a correlation between the protons on the α-carbon of the behenyl alcohol portion and the carbonyl carbon of the behenic acid portion.
NOE (Nuclear Overhauser Effect): Reveals the spatial proximity between atoms, which can be used to confirm the folded conformation of the molecule in solution. diva-portal.org
Table 2: Key Expected Correlations in 2D NMR for this compound Structural Confirmation
| 2D NMR Experiment | Correlating Nuclei | Key Correlation Observed | Structural Information Confirmed |
| HMBC | 1H on Cα of alcohol → 13C of C=O | Protons at ~4.05 ppm correlate with carbon at ~174 ppm. | Confirms the ester bond connecting the behenyl and behenate fragments. |
| HSQC | 1H on Cα of alcohol → 13Cα of alcohol | Proton at ~4.05 ppm correlates with carbon at ~65 ppm. | Assigns the specific 1H and 13C signals of the CH2 group attached to the ester oxygen. |
| COSY | 1H on Cα of alcohol → 1H on Cβ of alcohol | Proton at ~4.05 ppm correlates with proton at ~1.65 ppm. | Confirms the adjacency of the first two methylene groups in the behenyl alcohol chain. |
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, assess its elemental composition, and deduce its structure based on fragmentation patterns.
GC-MS is a robust method for analyzing volatile and thermally stable compounds like this compound, often after derivatization to increase volatility. In this technique, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which serves as a detector.
The retention time from the GC provides a measure of the compound's purity, with a single sharp peak indicating a high-purity sample. The mass spectrometer provides a mass spectrum that serves as a molecular "fingerprint." Electron ionization (EI) is often used in GC-MS, which causes extensive fragmentation of the molecule. The resulting pattern of fragment ions is characteristic of the compound's structure and can be compared to spectral libraries for positive identification. nih.gov For this compound, key fragments would arise from cleavage around the ester group.
Table 3: Representative GC-MS Fragmentation Data for this compound
| Property | Value | Source |
| Library | main library | nih.gov |
| Total Peaks | 107 | nih.gov |
| Top Peak (m/z) | 57 | nih.gov |
| 2nd Highest Peak (m/z) | 43 | nih.gov |
| 3rd Highest Peak (m/z) | 71 | - |
Note: The top peaks (e.g., m/z 43, 57, 71) are characteristic of fragmentation of long alkyl chains.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Fragmentation Pattern Analysis and Isomer Differentiation
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for large, non-volatile molecules. rsc.org It typically generates protonated molecules [M+H]+ or other adducts with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then used to gain structural information by inducing fragmentation of a selected precursor ion. chromatographyonline.com
In an ESI-MS/MS analysis of this compound (C44H88O2, Molecular Weight: 649.19), the protonated molecule [M+H]+ at m/z 649.2 would be selected. Collision-induced dissociation (CID) would then break the molecule apart at its weakest bonds, primarily at the ester linkage. This produces a predictable fragmentation pattern that can confirm the identity of the fatty acid and fatty alcohol components.
Furthermore, ESI-MS/MS can be a powerful tool for isomer differentiation. nih.govnih.gov While isomers have the same molecular weight, their different structures can lead to unique fragmentation pathways or different relative abundances of fragment ions. For example, this compound (C22 acid + C22 alcohol) could be distinguished from an isomer like arachidyl stearate (B1226849) (C20 acid + C24 alcohol) by the specific masses of the neutral losses or the charged fragments corresponding to the different alkyl chains.
Table 4: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]+)
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation of Fragmentation |
| 649.2 | 339.3 | 310.3 (Behenyl alcohol) | Loss of the behenyl alcohol moiety, leaving the protonated behenic acid. |
| 649.2 | 311.3 | 338.3 (Behenic acid) | Loss of the behenic acid moiety, leaving the behenyl carbocation. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Wax Ester Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the identification and characterization of wax esters like this compound within complex mixtures. This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry, providing detailed structural information.
In the analysis of wax esters, HPLC coupled with quadrupole time-of-flight mass spectrometry (HPLC–QTOF-MS) allows for the direct detection of these compounds with minimal sample preparation. spectroscopyonline.com Tandem mass spectrometry (MS-MS) is particularly useful for elucidating the structure of specific wax esters. When analyzing this compound, a distinct fragmentation pattern is observed. The molecule, which is composed of a C22 fatty acid (behenic acid) and a C22 fatty alcohol (behenyl alcohol), typically fragments to yield a protonated molecular ion of the fatty acid component. spectroscopyonline.comchromatographyonline.com
For instance, in MS-MS analysis, this compound produces a prominent fragment ion corresponding to the [M+H]⁺ of behenic acid. spectroscopyonline.comchromatographyonline.com This characteristic fragmentation is a key identifier for this compound. In studies involving gas-liquid chromatography-ion trap mass spectrometry (GLC-ITMS), a similar fragmentation pattern is observed, where this compound fragments to produce ions representative of its fatty acid residue and its behenyl alcohol moiety. nih.gov
The fragmentation patterns can be influenced by the collision energy used in the mass spectrometer. nih.gov A comprehensive analysis of saturated wax esters through ESI-MS/MS reveals that at various collision energies, a major product ion observed is [RCOOH₂]⁺, which corresponds to the protonated fatty acid. nih.gov
Table 1: Characteristic Mass Spectrometry Fragments of this compound
| Precursor Ion | Fragmentation Product | Significance |
|---|---|---|
| [M+H]⁺ or [M+NH₄]⁺ | [M+H]⁺ of behenic acid | Identifies the fatty acid component of the wax ester. spectroscopyonline.comchromatographyonline.com |
| M⁺ | M⁺ of behenic acid residue | Confirms the fatty acid structure in GLC-ITMS analysis. nih.gov |
Raman Spectroscopy for Polymorphic Analysis
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a molecule, making it highly sensitive to changes in crystal structure and molecular conformation. lbt-scientific.comspectroscopyonline.com This makes it a valuable tool for the analysis of polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. lbt-scientific.comspectroscopyonline.com Different polymorphs of a substance can exhibit distinct physical properties, and Raman spectroscopy can effectively differentiate between them. lbt-scientific.comspectroscopyonline.com
The Raman spectra of molecular crystals are composed of bands that can be attributed to both external and internal crystal lattice vibrational modes. spectroscopyonline.com Changes in the crystallographic unit cell or the configuration of molecules within the unit cell will affect these vibrational modes, resulting in discernible differences in the Raman spectra of different polymorphs. spectroscopyonline.com The low-frequency region of the Raman spectrum is particularly useful for characterizing and differentiating polymorphs.
While Raman spectroscopy is a well-established method for polymorphic analysis in the pharmaceutical and chemical industries, specific studies detailing the polymorphic forms of this compound using this technique are not extensively documented in the available literature. However, the principles of Raman spectroscopy suggest it would be a suitable method for such an investigation, potentially in combination with techniques like solid-state NMR and X-ray diffraction to fully characterize any polymorphic ambiguities.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique used for the identification of functional groups in a molecule. nih.govthermofisher.com The method is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint for the molecule. nih.govthermofisher.com
For this compound, a long-chain wax ester, the most prominent feature in its FTIR spectrum is the absorption band corresponding to the ester carbonyl group (C=O). pressbooks.pub This group gives rise to a sharp and intense peak typically in the range of 1735-1750 cm⁻¹. pressbooks.pub The exact position of this peak can provide information about the molecular environment of the carbonyl group.
In addition to the carbonyl stretch, the FTIR spectrum of this compound will also display strong absorption bands corresponding to the C-H stretching vibrations of the long alkyl chains. libretexts.org These are typically observed in the region of 2850-3000 cm⁻¹. libretexts.org Other characteristic absorptions include C-H bending vibrations around 1470-1450 cm⁻¹ and C-O stretching vibrations associated with the ester linkage. pressbooks.publibretexts.org The identification of these key functional groups through FTIR spectroscopy serves as a crucial step in the structural confirmation of this compound. americanpharmaceuticalreview.com
Table 2: Key FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester Carbonyl (C=O) | Stretch | 1735 - 1750 | Strong, Sharp |
| Alkyl (C-H) | Stretch | 2850 - 3000 | Strong |
| Alkyl (C-H) | Bend (Scissoring) | 1470 - 1450 | Medium |
Thermal and Rheological Characterization of this compound Systems
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials, including their phase transitions. nih.govmdpi.com In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. mdpi.com This allows for the determination of transition temperatures, enthalpy of transitions, and heat capacity. mdpi.com
For this compound, DSC is employed to analyze its melting behavior. As a crystalline wax ester, it exhibits a sharp endothermic peak corresponding to its melting point. The reported melting point for this compound is in the range of 70-74°C. ulprospector.com The DSC thermogram provides precise values for the onset of melting, the peak melting temperature, and the enthalpy of fusion, which is the energy required to melt the substance. This information is critical for applications where the thermal behavior of this compound is important, such as in cosmetic formulations where it acts as a structuring agent. ulprospector.comatamanchemicals.com The narrow thermal phase change of this compound is a notable property that can be accurately characterized by DSC. ulprospector.comatamanchemicals.com
The thermal properties of lipid-based systems, such as those containing glyceryl behenate, a related compound, have been extensively studied using DSC to understand their crystallinity and polymorphic behavior. researchgate.netnih.govresearchgate.net These studies demonstrate the utility of DSC in characterizing the solid-state properties of long-chain esters.
Rheological Studies of this compound in Formulations and Gels
Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. The rheological properties of formulations containing this compound are crucial for their performance and consumer acceptance, particularly in the cosmetics industry. semanticscholar.org this compound is used as a natural structuring and gelling agent, and its presence significantly influences the texture, viscosity, and application properties of products like creams and lotions. ulprospector.comatamanchemicals.com
Rheological studies on such formulations provide insights into their physical stability and behavior under shear, which simulates the process of application to the skin. mdpi.com These studies are essential for optimizing the concentration of this compound to achieve the desired sensory characteristics and product performance.
Formulations containing this compound often exhibit viscoelastic behavior, meaning they have both viscous (liquid-like) and elastic (solid-like) properties. researchgate.netnih.gov Oscillatory rheology is a key technique used to measure these properties, including the elastic (storage) modulus (G') and the viscous (loss) modulus (G''). nih.gov The gel strength and elasticity of hydrogels and other structured systems are of great importance in pharmaceutical and cosmetic development. researchgate.net
The flow behavior of these formulations is typically characterized by measuring viscosity as a function of shear rate. Many cosmetic emulsions are non-Newtonian, meaning their viscosity changes with the applied shear stress. Understanding this behavior is critical for predicting how the product will behave when being squeezed from a tube, spread on the skin, and during storage. The addition of this compound as a structuring agent is expected to increase the viscosity and contribute to the shear-thinning behavior often desired in topical products.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Behenic acid |
| Behenyl alcohol |
Yield Stress Determination in Wax Gels
The determination of yield stress is crucial for understanding the mechanical properties of wax gels. This parameter defines the stress at which a material begins to flow, transitioning from solid-like to liquid-like behavior. netzsch.com Various methods are employed to measure the yield stress of these complex fluids, including steady shear stress ramps and oscillatory stress amplitude sweeps. windows.net
In the context of waxy oil gels, the vane method is a common technique used to determine yield stress under both quiescent (static) and shear conditions. sci-hub.se This involves applying a controlled stress and observing the point of material failure. It has been observed that the yield stress of wax-oil gels can be significantly influenced by the carbon number distribution of the wax. sci-hub.se Specifically, an increase in the average carbon number of the wax tends to decrease the yield stress of the gel. sci-hub.se For instance, in one study, the yield stress of a wax-oil gel decreased dramatically as the average carbon number of the wax increased from 24.2 to 28.4. sci-hub.se
The holding time during the gel formation process also plays a role, with the yield stress typically reaching a stable value after a sufficient duration. amazonaws.com It is important to ensure that experimental conditions, such as the absence of wax particle settling, are carefully controlled to obtain accurate and reproducible yield stress measurements. amazonaws.com
X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism
X-ray diffraction (XRD) is a fundamental technique for characterizing the crystalline structure and identifying polymorphic forms of materials like this compound. rigaku.commdpi.com Polymorphism refers to the ability of a solid substance to exist in multiple crystal structures, each with distinct physicochemical properties. rigaku.com Powder X-ray diffraction (PXRD) is particularly useful for identifying the different phases, purity, and stability of crystalline compounds. mdpi.com
In the analysis of lipid-based systems, such as those containing this compound, XRD can provide detailed information about the lamellar phases and the packing of hydrocarbon chains. mdpi.com The diffraction pattern, which consists of peaks at specific angles (2θ), is a fingerprint of the crystal structure. mdpi.com The positions and intensities of these peaks can be used to distinguish between different polymorphic forms.
Studies on related long-chain esters and glycerides have demonstrated the utility of XRD in understanding their complex polymorphic behavior. nih.govresearchgate.netresearchgate.net For instance, in the case of glyceryl behenate, time-resolved synchrotron X-ray diffraction has been used to characterize the various polymorphs that form under different thermal treatments. nih.govresearchgate.net The rate of crystallization can influence the formation of specific polymorphic forms, leading to different lamellar structures. nih.govresearchgate.net This highlights the importance of controlling processing conditions to obtain the desired crystalline phase.
Microscopic Analysis of this compound Crystal Morphology
Scanning Electron Microscopy (SEM) for Microstructure Visualization
Scanning electron microscopy (SEM) is a powerful tool for visualizing the microstructure of wax gels and understanding how additives like this compound influence their morphology. SEM analysis has been instrumental in revealing the structural changes that lead to enhanced gel hardness. nih.govsemanticscholar.org
In gels made with candelilla wax alone, SEM images show the presence of numerous spherical clusters composed of fine crystallites. nih.govsemanticscholar.org This morphology is associated with a relatively soft gel. However, when this compound is incorporated into the candelilla wax gel, a significant transformation in the microstructure is observed. The spherical clusters disappear, and the internal structure reorganizes into a homogeneous "card-house" network of plate-like crystals. nih.govsemanticscholar.org This change in crystal morphology is directly linked to the substantial increase in the hardness of the gel. In contrast, paraffin (B1166041) wax gels typically exhibit only plate-like crystals. nih.gov
Small Angle X-ray Scattering (SAXS) for Lamellar Structure Analysis
Small-angle X-ray scattering (SAXS) is a key technique for analyzing the lamellar structures present in materials like this compound. mdpi.comspectroscopyonline.comresearchgate.net Lamellar structures are characterized by alternating layers of different electron densities, which diffract X-rays at small angles, providing information about the repeating distances within the structure. spectroscopyonline.com
SAXS is particularly useful for studying the organization of crystalline and amorphous regions in semi-crystalline polymers and lipids. spectroscopyonline.comresearchgate.net The scattering pattern can be used to determine parameters such as the lamellar repeat distance, which corresponds to the thickness of one crystalline and one amorphous layer. researchgate.net
In the context of lipid systems, SAXS can be used to characterize the structure of multilamellar vesicles and determine bilayer thickness and area per lipid. nih.govnih.gov The analysis of SAXS data can provide high-resolution structural information about the arrangement of molecules within the lamellae. nih.gov For complex systems, SAXS can reveal the presence of different coexisting lamellar phases. nih.govresearchgate.net
Structure Function Relationships and Intermolecular Interactions
Molecular Dynamics Simulations for Lipid Bilayer Interactions
While specific molecular dynamics (MD) simulation studies focusing exclusively on behenyl behenate's interaction with lipid bilayers are not extensively available in public research, its functional properties strongly suggest a significant interplay. The molecular structure of behenyl behenate (B1239552) facilitates its interaction with the skin's lipid matrix. This interaction is crucial for its role in enhancing the skin's barrier function. Computational modeling, such as MD simulations, would be the theoretical tool to visualize and quantify how these long-chain esters integrate into or layer upon the stratum corneum's lipid lamellae. Such simulations could elucidate the specific intermolecular forces (e.g., van der Waals forces) between this compound and the ceramides, cholesterol, and free fatty acids in the skin, providing a molecular-level explanation for its barrier-enhancing and occlusive properties.
Role of this compound in Barrier Formation and Water Loss Prevention
This compound is widely recognized for its efficacy in barrier formation and the prevention of transepidermal water loss (TEWL). abature.com When applied topically, it forms a protective, occlusive layer on the skin's surface. freshlycosmetics.comessentiallabs.com This film physically obstructs the evaporation of water from the skin, which is a key mechanism for maintaining hydration. paulaschoice.compaulaschoice.com
Research has demonstrated its effectiveness in improving skin moisture levels. The occlusive properties imparted by this compound are attributed to its long-chain, wax-like structure, which makes it an effective emollient and moisturizer. specialchem.com By reducing TEWL, it helps to preserve the skin's natural moisture and support the integrity of the skin barrier. abature.com
Interactions with Other Lipids and Structuring Agents
This compound's utility is often highlighted in multi-component systems where it acts as a structuring and gelling agent, interacting with other lipids to create specific textures and functionalities. makingcosmetics.cometsy.com
This compound in Multi-Component Wax Systems (e.g., Candelilla Wax, Paraffin (B1166041) Wax)
This compound (BB) demonstrates remarkable synergistic effects when combined with other waxes, such as candelilla wax (CW). While candelilla wax is a common oil-gelling agent, its hardness can be insufficient for certain applications like cosmetic sticks. semanticscholar.orgnih.gov The addition of this compound, a plant-derived wax ester with a high melting point, has been shown to significantly improve the oil-gel hardness of candelilla wax. semanticscholar.orgresearchgate.net
A gel made with candelilla wax alone is relatively soft. semanticscholar.org Similarly, a gel made from only this compound also exhibits low hardness. semanticscholar.org However, when mixed, the resulting gel's hardness can increase dramatically. Research shows that a mixture with a 70:30 ratio of candelilla wax to this compound increases the gel hardness to four times that of a pure candelilla wax gel. semanticscholar.orgnih.gov This enhanced hardness surpasses that of paraffin wax, a hydrocarbon wax often used to solidify cosmetic oils. semanticscholar.orgnih.gov
The mechanism behind this increased hardness lies in the mixture's microstructure. Candelilla wax gels are characterized by numerous spherical clusters of fine crystallites, a heterogeneous structure that leads to low gel hardness. semanticscholar.orgnih.gov In contrast, paraffin wax gels form large, plate-shaped crystals in a coarse "card-house" structure. semanticscholar.orgresearchgate.net The addition of this compound to candelilla wax eliminates the spherical clusters, transforming the internal structure into a homogeneous and fine card-house network composed of plate-like crystals, which results in a much harder gel. semanticscholar.orgnih.gov
Table 1: Effect of this compound (BB) on Candelilla Wax (CW) Gel Hardness
| Wax Composition (CW:BB Ratio) | Gel Hardness (g) | Key Observation |
|---|---|---|
| 100:0 (Pure CW) | 278 | Soft gel with spherical crystal clusters. semanticscholar.org |
| 0:100 (Pure BB) | 206 | Even softer gel with large, plate-shaped crystals. semanticscholar.org |
| 70:30 | 695 | Drastic increase in hardness; homogeneous card-house structure. semanticscholar.org |
| Paraffin Wax (for comparison) | ~210 | Coarse card-house structure, low hardness. semanticscholar.org |
| n-Paraffin + Branched Paraffin (80:20) | >600 | Fine card-house structure, high hardness. semanticscholar.orgresearchgate.net |
Synergistic Effects in Oleogelation and Solid Fat Replacement
The synergistic interactions of this compound are particularly valuable in the field of oleogelation, a technology that structures liquid oils into solid-like gels. mdpi.com These oleogels are increasingly explored as alternatives to trans and saturated fats in food and cosmetic products. researchgate.net
The combination of this compound with other waxes, such as mixtures of beeswax and candelilla wax, has been found to synergistically increase the firmness of the resulting oleogels. researchgate.net The significant increase in gel hardness observed in this compound-candelilla wax systems is a clear example of a synergistic effect, where the combined structuring capacity is far greater than the sum of the individual components. semanticscholar.org This enhanced structuring is crucial for creating oleogels with the desired texture and stability to function as solid fat replacers in products like croissants or muffins. mdpi.comresearchgate.net The formation of these stable gel networks relies on the crystallization of the structuring agents, and the interaction between different gelators, such as this compound and other waxes, can lead to stronger and more stable gel structures. mdpi.comsemanticscholar.org
Research on Behenyl Behenate in Specialized Applications
Pharmaceutical Formulations and Drug Delivery Systems
Role as a Plasticizer and Release Modifier in Solid Dispersions
In the development of pharmaceutical solid dosage forms, particularly amorphous solid dispersions (ASDs), the choice of excipients is critical to ensure processability and optimal drug release. While research directly on behenyl behenate (B1239552) is limited in this specific context, extensive studies on the closely related lipid excipient, glyceryl behenate, provide significant insights into the functional roles of behenate esters as both plasticizers and release modifiers.
Plasticizers are incorporated into ASDs primarily to aid in processing, such as during hot-melt extrusion. nih.gov They function by reducing the glass transition temperature (Tg) of the polymer matrix, which facilitates extrusion at lower temperatures and minimizes the risk of thermal degradation of the active pharmaceutical ingredient (API). Glyceryl behenate has been shown to improve the processing of high molecular weight polyvinylpyrrolidone-based solid dispersions. nih.gov
As a release modifier, behenate esters can influence the rate and extent of drug release from the formulation. In some cases, the inclusion of a plasticizer can enhance drug release, allowing for higher drug loading in the ASD without compromising performance. nih.govresearchgate.net For instance, in studies with high Tg drugs like atazanavir (B138) and ledipasvir, the addition of a plasticizer to a copovidone-based dispersion led to improved drug release at higher drug loadings. nih.gov Conversely, the hydrophobic nature of lipid excipients like glyceryl behenate can be leveraged to retard the release of drugs, transforming an immediate-release profile into a sustained one. researchgate.net The lipid can form a matrix that controls the ingress of water and subsequent drug dissolution. purdue.edu Monolithic tablets formulated with glyceryl behenate were found to be more hydrophobic, which allowed for sustained release and prevented incomplete release profiles often caused by drug crystallization within the tablet. nih.gov
Applications in Sustained-Release Formulations
The application of behenate esters in sustained-release formulations is well-documented, with glyceryl behenate (e.g., Compritol® 888 ATO) being a prominent example of a lipid-based release-retarding agent. taylorandfrancis.com These waxy materials are used to create a matrix that slows down the release of the embedded drug, making them valuable for developing controlled-release dosage forms. researchgate.netresearchgate.net
The mechanism of release from a glyceryl behenate matrix is typically diffusion-controlled. researchgate.net The inert lipid matrix does not swell or erode significantly in aqueous media; instead, the drug diffuses out through a network of pores and channels. This behavior makes glyceryl behenate a reliable excipient for achieving prolonged drug release over several hours. researchgate.netresearchgate.net Studies have shown that tablets prepared with glyceryl behenate as the sole matrix agent can effectively sustain the release of drugs like theophylline. researchgate.net
The good compressibility of glyceryl behenate also makes it suitable for direct compression manufacturing processes. taylorandfrancis.com Furthermore, its release-retarding properties can be modulated by combining it with other excipients. For example, when mixed with hydrophilic polymers like hydroxypropylcellulose (B1664869) (HPC), the drug release mechanism can be altered. Research has indicated that in such mixed matrices, the influence of glyceryl behenate may become dominant, leading to a Fickian diffusion-controlled release. researchgate.net
Influence on Drug Release Kinetics (e.g., Franz Cell Diffusion Assays)
To evaluate the performance of sustained-release formulations containing behenate esters, in vitro drug release studies are essential. The Franz diffusion cell is a widely used and reliable apparatus for assessing drug release and permeation from semi-solid and solid dosage forms. researchgate.netnih.gov This system consists of a donor chamber, where the formulation is applied, and a receptor chamber, containing a suitable medium, separated by a membrane. nih.govtermedia.pl
The Franz cell setup allows researchers to measure drug release kinetics by sampling the receptor medium at various time points. nih.gov This data is crucial for understanding how the formulation matrix, including excipients like behenyl behenate, controls the rate of drug diffusion. The choice of membrane (e.g., synthetic membranes like regenerated cellulose (B213188) or biomimetic ones like Strat-M®) and receptor medium can be adapted to simulate physiological conditions. nih.gov
Studies using Franz cells have demonstrated how different formulation vehicles and excipients strongly affect drug permeation profiles. nih.gov For instance, the release of active ingredients can be significantly influenced by the properties of the formulation base. termedia.pl By analyzing the permeation profiles, researchers can determine key kinetic parameters, such as the mass flux (the rate of drug permeation over time), which quantifies the efficiency of release. nih.gov This methodology is a practical tool for pre-formulation studies and for comparing the performance of different sustained-release prototypes containing lipid excipients. nih.gov
Nanoparticle Synthesis with Drug Delivery Potential
Lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), have emerged as promising systems for advanced drug delivery. nih.govnih.gov These carriers leverage the biocompatibility and biodegradability of lipids to encapsulate therapeutic agents, enhancing their solubility, stability, and bioavailability. usp.brresearchgate.net Glyceryl behenate is a frequently used solid lipid for the fabrication of these nanoparticles due to its physiological tolerance and ability to form a solid matrix at body temperature. usp.brresearchgate.net
SLNs are synthesized using lipids like glyceryl behenate to entrap drugs, potentially converting them into an amorphous state within the lipid matrix, which can improve solubility. usp.br These nanocarriers are designed to improve drug targeting to specific sites, such as the brain via intranasal delivery, thereby enhancing therapeutic efficacy. usp.brresearchgate.net For example, haloperidol-loaded SLNs formulated with glyceryl behenate showed enhanced brain targeting compared to a standard solution when administered intranasally to rats. usp.br
The table below summarizes the physicochemical properties of an optimized haloperidol-loaded SLN formulation using glyceryl behenate.
| Property | Value |
| Particle Size | 103 ± 09 nm |
| Polydispersity Index (PDI) | 0.190 ± 0.029 |
| Zeta Potential | -23.5 ± 1.07 mV |
| Entrapment Efficiency | 79.46 ± 1.97% |
| 24h In-Vitro Drug Release | 87.21 ± 3.63% |
| Data from a study on haloperidol-loaded solid lipid nanoparticles (SLNs) fabricated by the emulsification diffusion technique using glyceryl behenate as the lipid. usp.br |
Industrial Applications Beyond Personal Care
Antifoaming Agents in Paper Industry Processes (Pulp Cooking, Papermaking)
In the paper industry, foam is a persistent problem that can negatively impact production efficiency and paper quality. pulppapermill.comywlchemical.com Foam can be generated during various stages, including pulp cooking, washing, screening, and the papermaking process itself, leading to issues like reduced pump efficiency, drainage problems, and defects in the final paper sheet. pulppapermill.comywlchemical.com To mitigate these issues, antifoaming agents, also known as defoamers, are widely used. pulppapermill.com
This compound has been identified as a component in antifoaming agents specifically designed for the paper industry. google.com These agents are typically formulated as oil-in-water emulsions. The oil phase of these emulsions can contain a variety of active ingredients, including long-chain fatty acid esters like this compound. google.comgoogle.com
The function of an antifoaming agent is to be insoluble in the foaming medium and to spread rapidly across the foam's surface. pulppapermill.com The low viscosity and surface-active properties of these agents cause the foam bubbles to collapse. Defoamers tackle both surface foam and entrapped air. pulppapermill.com The effectiveness of these agents is crucial for maintaining stable production and ensuring high-quality output in processes like pulp cooking and papermaking. google.comgoogle.com
Biodegradable Industrial Wood Coatings
The wood coating industry is increasingly seeking sustainable alternatives to traditional solvent-based lacquers and synthetic polymer coatings. This compound has been identified as a promising candidate for a non-hazardous, biodegradable industrial wood coating. chula.ac.thatamanchemicals.com Its potential in this application stems from its inherent properties as a wax ester, which are conducive to forming a protective, hydrophobic layer on wood surfaces. alphawax.com
Detailed Research Findings: Research into wax esters as wood coatings indicates that they are attractive for this application because they are non-hazardous, biodegradable, and can be produced from renewable resources. lu.se The primary function of a wax finish on wood is to provide a protective layer against moisture, scratches, and wear while enhancing the natural grain and color. alphawax.com this compound's good film-forming properties and thermal stability are key characteristics for creating a durable coating. atamanchemicals.commakingcosmetics.com When applied to wood, often as a wax emulsion, it can penetrate the wood fibers to provide water repellency and improve dimensional stability. khavaranparaffin.comresearchgate.net
A study on the enzymatic, solvent-free synthesis of various wax esters for wood coating applications demonstrated that these compounds could be effectively applied using industrial equipment. The resulting coatings produced surfaces resistant to water and, to a lesser extent, fat stains. lu.se While this specific study did not use this compound, the positive results for similar wax esters suggest its potential. The mechanism of protection involves the wax forming a thin, moisture-resistant layer that preserves the natural feel of the wood, unlike heavy varnishes. alphawax.com
The biodegradability of wax esters is a significant advantage. lu.se Composed of long-chain fatty acids and fatty alcohols, these molecules can be broken down by various microorganisms found in soil and water, reducing environmental persistence. researchgate.netfrontiersin.org
Interactive Data Table: Properties of this compound Relevant to Wood Coatings
| Property | Value/Characteristic | Implication for Wood Coatings |
| Chemical Class | Wax Ester | Inherent hydrophobicity provides moisture resistance. |
| Physical Form | Waxy Solid/Granules | Can be applied in molten form or as an emulsion. |
| Melting Point | 70-74°C (158-165°F) | High melting point contributes to the durability and thermal stability of the coating. makingcosmetics.commakingcosmetics.com |
| Film-Forming Properties | Good | Essential for creating a continuous, protective layer on the wood surface. atamanchemicals.com |
| Solubility | Water-insoluble | Prevents the coating from being washed away by rain or moisture. makingcosmetics.com |
| Biodegradability | Considered Biodegradable | Offers an environmentally friendly alternative to synthetic polymer coatings. atamanchemicals.comlu.se |
Lubricant Applications
The application of this compound as an industrial lubricant is an area of emerging interest, primarily extrapolated from the known tribological properties of long-chain fatty esters and natural waxes. mdpi.com These molecules can form effective lubricating films that reduce friction and wear between surfaces.
Detailed Research Findings: Research into biolubricants has shown that esters of long-chain fatty acids and fatty alcohols, the chemical class to which this compound belongs, exhibit promising tribological properties. mdpi.comemerald.com The mechanism of lubrication involves the polar ester groups adsorbing onto metal surfaces, forming a protective, low-friction film. mdpi.com This film reduces direct contact between asperities on the moving surfaces, thereby minimizing wear.
Studies on plant-derived leaf-surface waxes, which are complex mixtures of esters, alcohols, and other long-chain compounds, have demonstrated their potential as environmentally friendly lubricant additives. These natural waxes can significantly improve the friction-reducing and anti-wear performance of base oils by forming protective tribochemical films on the metal surfaces. clhis.comclhis.com The long, straight carbon chains of compounds like this compound are crucial for forming a dense, ordered lubricating layer. The effectiveness of such lubricants often increases with the length of the carbon chain, which leads to a stronger, more resilient film. mdpi.com
While specific industrial lubricant formulations based on pure this compound are not widely documented in academic literature, its properties suggest potential as a solid lubricant, a boundary lubricant additive, or a slip agent in polymer processing. aogebio.comgoyenchemical.comcargill.com Its waxy nature and high melting point could make it suitable for applications where a solid lubricating film is desired. goyenchemical.com
Interactive Data Table: Tribological Potential of this compound
| Property | General Characteristic for Long-Chain Esters | Relevance to Lubricant Applications |
| Molecular Structure | Long, straight saturated hydrocarbon chains with a polar ester head. | Allows for the formation of a dense, ordered, and stable lubricating film on surfaces. mdpi.com |
| Polarity | Polar ester group | Promotes strong adsorption to metal surfaces, creating a durable boundary layer. mdpi.com |
| Physical State | Solid Wax at Room Temperature | Can function as a solid lubricant or be blended into liquid lubricants to improve boundary lubrication. |
| Friction Modification | High potential | The long alkyl chains provide a low-shear interface, reducing the coefficient of friction. clhis.comcargill.com |
| Anti-Wear Properties | High potential | The formation of a protective film prevents direct metal-to-metal contact, reducing wear. clhis.com |
Textile Additives for Material Softening
In the textile industry, finishing agents are applied to fabrics to improve their feel, or "hand," making them softer and more pleasing to the touch. Fatty acid esters are a known class of compounds used in these applications. herwe-additives.de
Detailed Research Findings: The primary mechanism by which softeners work is by reducing the friction between individual fibers and yarns within the fabric structure. medcraveonline.com This lubrication allows the fibers to slide past one another more easily, resulting in increased flexibility and a perception of softness. paulaschoice.co.uk
The conventional theory of fabric softening often focuses on cationic surfactants, which have a positively charged head that electrostatically binds to the negatively charged surface of cotton fibers. Their long alkyl tails then orient outwards, creating a waxy, lubricating surface. ccsenet.orgccsenet.orgresearchgate.net this compound, however, is a non-ionic ester. Its softening mechanism would rely purely on its lubricating properties. When applied to a fabric, likely from an emulsion, the this compound would coat the fibers with a thin layer of wax. This waxy layer provides surface lubrication, reducing the coefficient of friction between fibers. irispublishers.com
A study investigating the application of various fatty acid derivatives to cotton fabric showed that treatment with these compounds led to a decrease in stiffness and an increase in crease recovery angle, both of which contribute to a softer hand feel. irispublishers.com While this compound was not specifically tested, the results for similar fatty esters are indicative of its potential. As a long-chain saturated ester, this compound would be expected to deposit on the fiber surface, imparting lubricity and smoothness. herwe-additives.de
Interactive Data Table: this compound Properties for Textile Softening
| Property | Characteristic | Implication for Textile Softening |
| Chemical Nature | Non-ionic Wax Ester | Acts as a surface lubricant for fibers, reducing inter-fiber friction. |
| Molecular Structure | Long (C22) saturated alkyl chains | Provides excellent lubricity, allowing fibers to move more freely against each other. |
| Physical Form | Waxy Solid | Can be emulsified for application in a finishing bath and deposits as a thin, lubricating film upon drying. |
| Effect on Fabric Hand | Potential to increase softness and smoothness | By reducing fiber stiffness and friction, it can improve the overall feel of the fabric. irispublishers.com |
| Compatibility | Good with various resins | Can potentially be used in conjunction with other finishing agents. goyenchemical.com |
Biodegradation and Environmental Impact Studies
Biodegradation Pathways and Mechanisms
Behenyl behenate (B1239552), being a wax ester, is anticipated to be biodegradable. The primary mechanism for its breakdown in the environment is through enzymatic hydrolysis. This process cleaves the ester bond, yielding its two constituent molecules: behenyl alcohol and behenic acid.
While specific studies detailing the complete biodegradation pathway of behenyl behenate are not extensively documented in publicly available literature, a putative pathway can be constructed based on the known metabolic routes of its components and similar long-chain esters.
Initial Hydrolysis : The first and rate-limiting step is the hydrolysis of the ester bond. This reaction is catalyzed by microbial lipases and esterases present in the environment.
Reaction: this compound + H₂O ---(Lipase/Esterase)--> Behenyl Alcohol + Behenic Acid
Degradation of Behenyl Alcohol : Behenyl alcohol (docosanol), a long-chain primary fatty alcohol, is expected to undergo oxidation to its corresponding aldehyde and then to behenic acid. This fatty acid can then enter the β-oxidation pathway. wikipedia.orgnih.gov
Degradation of Behenic Acid : Behenic acid (docosanoic acid), a C22 saturated fatty acid, is degraded through the β-oxidation cycle. nih.gov In this process, the fatty acid chain is sequentially shortened by two-carbon units, which are released as acetyl-CoA. This acetyl-CoA can then be utilized by microorganisms for energy and cell growth through the citric acid cycle.
Table 1: Putative Biodegradation Pathway of this compound
| Step | Process | Reactant(s) | Enzyme(s) | Product(s) |
|---|---|---|---|---|
| 1 | Ester Hydrolysis | This compound, Water | Lipases, Esterases | Behenyl Alcohol, Behenic Acid |
| 2 | Alcohol Oxidation | Behenyl Alcohol | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Behenic Acid |
| 3 | Fatty Acid Activation | Behenic Acid, ATP, CoA | Acyl-CoA Synthetase | Behenoyl-CoA |
| 4 | β-Oxidation Cycle | Behenoyl-CoA | Various β-oxidation enzymes | 11 Acetyl-CoA molecules |
| 5 | Citric Acid Cycle | Acetyl-CoA | Citric acid cycle enzymes | CO₂, H₂O, ATP |
Life Cycle Assessment (LCA) of this compound Production
Life Cycle Assessment (LCA) is a methodology for assessing the environmental impacts associated with all the stages of a product's life. ecochain.com For this compound, which is derived from vegetable oils, this assessment provides a critical comparison to waxes derived from petroleum. techsciresearch.com
Carbon Footprint Analysis (e.g., Cradle-to-Grave)
A cradle-to-grave analysis evaluates the environmental impact of a product from raw material extraction ("cradle") through manufacturing, use, and final disposal ("grave"). ecochain.comearthster.orgretyre.eco For this compound produced from sources like rapeseed oil, the life cycle stages include: uq.edu.au
Cultivation : Growing and harvesting the oilseed crop (e.g., rapeseed). This stage includes impacts from fertilizer and pesticide use, land use, and fuel for machinery.
Oil Extraction and Refining : Processing the seeds to extract and refine the vegetable oil.
Chemical Synthesis : Esterification of behenic acid and behenyl alcohol (derived from the vegetable oil) to produce this compound.
Use Phase : The application of the product, which for this compound is often in cosmetics or other formulations where its direct emissions are minimal.
End-of-Life : Biodegradation in soil or water, or disposal in landfill or incineration.
Studies on bio-based waxes indicate that the agricultural phase (cultivation) and the initial processing are often the "hotspots" for environmental impacts, particularly concerning greenhouse gas emissions (carbon footprint), acidification, and eutrophication. uq.edu.aursc.org For instance, the use of nitrogen fertilizers in rapeseed cultivation can lead to nitrous oxide (N₂O) emissions, a potent greenhouse gas. uq.edu.au
Comparative Environmental Impact with Petrochemical Alternatives
This compound serves as a sustainable alternative to petrochemical-derived waxes, such as paraffin (B1166041) wax. Comparative LCAs highlight the different environmental trade-offs between these options.
A study comparing a "green wax" derived from rapeseed oil with a "fossil wax" (paraffin) for use in wood coatings provided key insights:
Global Warming Potential (GWP) : From a cradle-to-gate perspective (raw material to factory gate), the bio-based wax had a higher GWP, largely due to N₂O emissions from rapeseed cultivation. However, when considering a cradle-to-grave perspective that includes end-of-life incineration, the fossil wax had a significantly higher GWP because the carbon in the bio-based wax is biogenic (part of the natural carbon cycle), while the carbon in the fossil wax is new carbon added to the atmosphere.
Acidification and Eutrophication Potential : The bio-based wax showed a higher potential for acidification and eutrophication, again linked to emissions from the agricultural phase.
Fossil Energy Consumption : The production of the bio-based wax required substantially less fossil energy input compared to paraffin wax.
Table 2: Comparative LCA Data for Bio-based Wax vs. Paraffin Wax (per kg of wax)
| Impact Category | Bio-based Wax (from Rapeseed Oil) | Paraffin Wax (Fossil-based) | Key Factor |
|---|---|---|---|
| Global Warming Potential (Cradle-to-Grave) | Lower | ~3.5 times higher | Biogenic vs. Fossil Carbon Source |
| Acidification Potential | Higher | Lower | Agricultural Emissions (e.g., Ammonia) |
| Eutrophication Potential | Higher | Lower | Fertilizer Runoff (Nitrates, Phosphates) |
| Fossil Energy Input | Lower | ~3 times higher | Renewable vs. Fossil Feedstock |
Data adapted from studies on wax esters from rapeseed oil.
Environmental Fate and Ecotoxicological Assessment
The environmental fate of a chemical describes its transport and transformation in the environment. Ecotoxicology assesses its potential harm to ecosystems.
Solubility and Dispersion in Aquatic Environments
This compound is characterized by its very low solubility in water. atamanchemicals.commakingcosmetics.com This property is a dominant factor in its environmental behavior.
Dispersion : If released into an aquatic environment, this compound is not expected to dissolve. Instead, as a waxy solid with a density less than water, it will likely float and spread on the water's surface. cosmobiousa.com Over time, it may adsorb to suspended particulate matter and eventually settle into the sediment. ca.gov Its low water solubility limits its bioavailability to many aquatic organisms in the water column. kainzlab.com
Environmental Compartments : Due to its hydrophobic nature and low vapor pressure, the primary environmental compartments for this compound are expected to be soil (if released on land) and sediment (if released into water). canada.ca
The available safety data sheets for this compound consistently report a lack of specific data on its ecotoxicity. crafters-choice.comchemicalbook.comechemi.com There are no available standard aquatic toxicity studies for fish, daphnia, or algae. echemi.com This lack of data is common for substances with extremely low water solubility, as achieving and maintaining test concentrations is technically challenging.
However, an assessment can be inferred from its structure and the properties of its breakdown products:
Low Bioavailability : The insolubility of this compound itself suggests very low bioavailability and therefore low potential for acute toxicity to aquatic organisms.
Degradation Products : Its hydrolysis products, behenic acid and behenyl alcohol, are long-chain fatty acids and alcohols. Long-chain fatty alcohols (C14 and above) generally show low to no toxicity to aquatic organisms, primarily due to their own low water solubility. wikipedia.org Behenic acid is also poorly soluble in water and is expected to have low aquatic toxicity. nih.gov
Therefore, while direct ecotoxicological data is scarce, this compound is not expected to pose a significant risk to aquatic ecosystems under normal conditions of use and disposal. cosmobiousa.com
Table 3: Summary of Environmental Properties
| Property | Value / Description | Reference |
|---|---|---|
| Water Solubility | Insoluble / Very Low | atamanchemicals.commakingcosmetics.com |
| Expected Primary Environmental Compartment | Soil and Sediment | canada.ca |
| Aquatic Toxicity (Fish, Daphnia, Algae) | No data available | crafters-choice.comchemicalbook.comechemi.com |
| Biodegradation | Expected to be biodegradable | wikipedia.orgnih.gov |
Toxicological and Safety Research Excluding Dosage/administration
Irritation and Sensitization Studies
The potential for behenyl behenate (B1239552) to cause skin irritation and sensitization has been evaluated in several studies. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that behenyl behenate is safe for use in cosmetics when formulated to be non-irritating. nih.gov
A 2022 study published in Toxicology Letters assessed the skin irritation and sensitization of this compound. The findings indicated that at normal concentrations of use, this compound did not lead to significant skin irritation or sensitization reactions. aogebio.com Material Safety Data Sheets (MSDS) for this compound also state that it is not sensitizing and that any minor irritation is likely to occur only in susceptible individuals. cosmobiousa.com
Dermal irritation studies on similar compounds have been conducted on rabbits. The results, as summarized in the table below, show that the substance is generally non-irritating.
Primary Dermal Irritation Study in Rabbits
| Test Material Concentration and Vehicle | Primary Irritation Index (PII) | Result |
| 10% solution in corn oil | 0.08 | Non-irritating |
| 20% solution in mineral oil | 0.05 | Non-irritating |
| Undiluted | 0.28 | Non-irritating |
| 15% solution in polyoxyethylene sorbitan (B8754009) stearate (B1226849) (3%), preservative (2%), and water | Not specified | Non-irritating |
Data from a modified Draize test. cir-safety.org
Mutagenicity and Reproductive Toxicity Assessments
Current toxicological data indicates that this compound is not associated with mutagenic or reproductive and developmental toxic effects. cosmobiousa.comewg.org
Safety data sheets for the compound explicitly state that no mutagenic or reproductive toxic effects have been reported. cosmobiousa.com While direct studies on the reproductive and developmental toxicity of this compound were not found in the reviewed literature, studies on its constituent, behenyl alcohol, have been conducted. researchgate.net
Investigations into the reproductive effects of behenyl alcohol included a fertility and reproduction study in rats and an embryonic development study in both rats and rabbits. The results of these studies showed no evidence of maternal or fetal toxicity. researchgate.net Specifically, behenyl alcohol did not impact the fertility or reproduction of rats at doses up to 1000 mg/kg of body weight. researchgate.net Furthermore, it demonstrated no reproductive effects in rabbits at doses up to 2000 mg/kg of body weight. researchgate.net Based on these findings, it was concluded that behenyl alcohol is not teratogenic or embryotoxic. researchgate.net
Influence on Serum Lipid Concentrations (in relation to Behenic Acid component)
The behenic acid component of this compound has been shown to influence serum lipid concentrations in humans. Despite its low bioavailability compared to other fatty acids, behenic acid is recognized as a cholesterol-raising saturated fatty acid. nih.gov
A randomized, crossover, metabolic-ward study involving seven mildly hypercholesterolemic men was conducted to determine the cholesterol-raising potential of behenic acid. The study compared the effects of three different diets supplemented with a specially formulated fat enriched with behenic acid (behenate oil), palm oil (rich in palmitic acid), and high-oleic acid sunflower oil (rich in oleic acid). nih.gov
The results demonstrated that the behenate oil diet led to mean concentrations of total cholesterol and LDL cholesterol that were not significantly different from those produced by the palm oil diet. However, these levels were significantly higher than those observed with the high-oleic acid sunflower oil diet. nih.gov There were no significant differences in triacylglycerol or HDL-cholesterol concentrations among the three diets. nih.gov
Mean Serum Lipid and Lipoprotein Concentrations in Response to Different Dietary Fats
| Dietary Fat | Total Cholesterol (mmol/L) | LDL Cholesterol (mmol/L) |
| Behenate Oil | 5.87 +/- 0.8 | 4.40 +/- 0.8 |
| Palm Oil | 5.84 +/- 0.7 | 4.42 +/- 0.7 |
| High-Oleic Acid Sunflower Oil | 5.12 +/- 0.5 | 3.70 +/- 0.6 |
Values are presented as mean +/- standard deviation. nih.govresearchgate.net
These findings indicate that despite its poor absorption, dietary behenic acid raises total and LDL cholesterol levels in humans. nih.govresearchgate.net
Future Research Directions and Translational Opportunities for Behenyl Behenate
Behenyl behenate (B1239552), a wax ester derived from the long-chain fatty acid (behenic acid) and fatty alcohol (behenyl alcohol), holds considerable promise for innovation across various industrial sectors. Its unique physicochemical properties, including a high melting point and excellent emollient feel, have established its role in cosmetics and personal care products. makingcosmetics.com However, forward-looking research is poised to unlock its potential in more advanced applications. This article explores future research directions and translational opportunities, focusing on novel synthesis, advanced formulations, predictive modeling, and sustainability.
Q & A
Basic Research Questions
Q. What are the primary physicochemical characterization methods for Behenyl Behenate, and how do they inform its stability in formulations?
- Methodological Answer : Key techniques include differential scanning calorimetry (DSC) to analyze melting behavior (reported melting point: 75°C ), nuclear magnetic resonance (NMR) for structural confirmation, and gas chromatography-mass spectrometry (GC-MS) to verify purity. Stability studies should incorporate accelerated aging tests under controlled humidity and temperature, with periodic sampling to detect hydrolysis or oxidation .
Q. How can researchers validate the purity of this compound synthesized via esterification?
- Methodological Answer : Use thin-layer chromatography (TLC) for preliminary purity checks, followed by high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to quantify residual fatty acids or alcohols. Cross-reference spectral data (e.g., FTIR for ester carbonyl peaks) with databases like PubChem or Reaxys . Reproducibility requires strict control of reaction stoichiometry and catalyst activity (e.g., sulfuric acid vs. enzymatic catalysts) .
Q. What are the standard protocols for assessing this compound’s compatibility with lipid-based delivery systems?
- Methodological Answer : Conduct miscibility studies using polarized light microscopy to detect phase separation. Pair this with rheological profiling to evaluate viscosity changes in formulations. For example, its role as a viscosity modifier in cosmetic matrices can be tested using oscillatory shear experiments .
Advanced Research Questions
Q. How can factorial design optimize this compound’s role in sustained-release formulations?
- Methodological Answer : Implement a three-factor, two-level factorial design to assess interactions between this compound concentration, surfactant type, and processing temperature. Response variables might include drug release kinetics (e.g., via Franz cell diffusion assays) and matrix rigidity (measured by texture analysis). Statistical tools like ANOVA can identify significant interactions, as demonstrated in glyceryl behenate optimization studies .
Q. What mechanisms underlie contradictory reports on this compound’s hygroscopicity in different studies?
- Methodological Answer : Conduct controlled humidity experiments (e.g., dynamic vapor sorption) to isolate environmental variables. Compare results with literature using meta-analysis frameworks, noting differences in sample preparation (e.g., crystalline vs. amorphous states) or analytical conditions (e.g., static vs. flow-through methods). Cross-referencing with EINECS data (241-646-5) ensures alignment with standardized properties .
Q. How do molecular dynamics simulations enhance understanding of this compound’s lipid bilayer interactions?
- Methodological Answer : Use software like GROMACS to model its integration into lipid bilayers, focusing on alkyl chain packing and free energy profiles. Validate simulations with experimental data from small-angle X-ray scattering (SAXS) or Langmuir trough measurements. This dual approach resolves discrepancies between predicted and observed phase behavior .
Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound polymorphs?
- Methodological Answer : Pair solid-state NMR with Raman spectroscopy to differentiate polymorphic forms. For instance, variable-temperature XRD can correlate thermal transitions (e.g., 75°C melting) with lattice rearrangements. Reference crystallographic databases (e.g., Cambridge Structural Database) to identify unreported polymorphs .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in this compound’s solubility parameters across studies?
- Methodological Answer : Standardize solvent systems (e.g., using Hansen solubility parameters) and document temperature/pH conditions rigorously. Replicate conflicting studies with identical materials (CAS: 17671-27-1) and analytical methods. Use systematic reviews to identify confounding variables, such as trace impurities from synthesis .
Q. What strategies ensure reproducibility of this compound’s emulsifying performance in multi-component systems?
- Methodological Answer : Adopt quality-by-design (QbD) principles, defining critical material attributes (e.g., fatty acid chain length distribution) and process parameters. Use design-of-experiments (DoE) to map robustness ranges. Publish raw data and protocols in repositories like Zenodo to facilitate cross-validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
